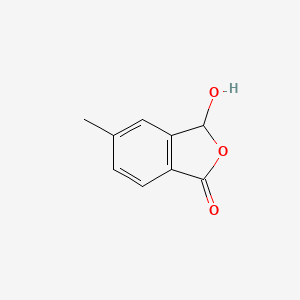
1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI) is an organic compound belonging to the class of isobenzofurans
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of ortho-substituted benzoic acids or their derivatives. The reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI) may involve large-scale reactions using optimized conditions to ensure high yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mécanisme D'action
The mechanism of action of 1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI) depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxyisobenzofuran-1(3H)-one: Lacks the methyl group, leading to different chemical properties.
5-Methylisobenzofuran-1(3H)-one: Lacks the hydroxyl group, affecting its reactivity and applications.
3,5-Dimethylisobenzofuran-1(3H)-one: Contains an additional methyl group, altering its chemical behavior.
Uniqueness
1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI) is unique due to the presence of both hydroxyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, including synthesis, research, and industrial processes.
Propriétés
Formule moléculaire |
C9H8O3 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
3-hydroxy-5-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4,9,11H,1H3 |
Clé InChI |
AFZXLLRTYQQFRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)OC2O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













